BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Drug-likeness Physicochemical profiling ADME prediction

N-(3-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893992-71-7, molecular formula C20H18ClN3O3S, molecular weight 415.89 g/mol) is a synthetic small molecule belonging to the pyridazine-3-sulfanyl acetamide class, a subset of the broader N-aryl acetamide-pyridazine scaffold. The compound features a 3-chlorophenyl substituent on the acetamide nitrogen and a 3,4-dimethoxyphenyl group at the 6-position of the pyridazine ring, connected via a thioether (-sulfanyl-) bridge.

Molecular Formula C20H18ClN3O3S
Molecular Weight 415.89
CAS No. 893992-71-7
Cat. No. B2614817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS893992-71-7
Molecular FormulaC20H18ClN3O3S
Molecular Weight415.89
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C20H18ClN3O3S/c1-26-17-8-6-13(10-18(17)27-2)16-7-9-20(24-23-16)28-12-19(25)22-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeyWMRYGSSJIYGEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893992-71-7): Procurement-Relevant Structural and Pharmacological Baseline


N-(3-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893992-71-7, molecular formula C20H18ClN3O3S, molecular weight 415.89 g/mol) is a synthetic small molecule belonging to the pyridazine-3-sulfanyl acetamide class, a subset of the broader N-aryl acetamide-pyridazine scaffold [1]. The compound features a 3-chlorophenyl substituent on the acetamide nitrogen and a 3,4-dimethoxyphenyl group at the 6-position of the pyridazine ring, connected via a thioether (-sulfanyl-) bridge. This scaffold has been systematically investigated for α-glucosidase inhibition, with a 2020 study by Moghimi et al. demonstrating that twelve pyridazine N-aryl acetamide analogs displayed superior potency compared to acarbose (IC50 = 70.1 µM for the most active compound 7a) [1]. The compound is catalogued in the MLS (Molecular Libraries Small Molecule Repository) screening collection and the ZINC database (ZINC34855089), though its specific bioactivity profile remains uncharacterized in the published literature [2][3].

Why Generic Substitution Fails for CAS 893992-71-7: Structural Determinants of Differential Activity Within the Pyridazine Sulfanyl Acetamide Series


Within the pyridazine N-aryl acetamide class, minor structural modifications—particularly at the aryl acetamide nitrogen and the 6-position of the pyridazine ring—produce substantial shifts in both potency and target selectivity [1]. The Moghimi et al. (2020) series established that α-glucosidase IC50 values span from 70.1 µM (compound 7a, the most potent) to >100 µM (compounds 1 and 6), representing a >1.4-fold potency differential driven solely by aryl substituent variation on the N-aryl acetamide moiety [1]. Critically, the 3-chlorophenyl group present in CAS 893992-71-7 is absent from all twelve compounds characterized in that study, meaning its contribution to potency, selectivity, and off-target profile cannot be interpolated from published data [1][2]. In contrast, the closest characterized analog—N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide (MLS001235598)—displays entirely different heterocyclic substitution at the pyridazine 6-position and shows only weak activity against NOD2 (IC50 = 4.58 µM), underscoring the non-transferability of activity data across analogs within this scaffold [3]. Generic selection among pyridazine sulfanyl acetamides without structure-specific evidence therefore carries a high risk of acquiring a compound with irrelevant or absent activity for the intended assay system.

Product-Specific Quantitative Evidence Guide for N-(3-Chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893992-71-7)


Physicochemical Differentiation: Drug-Likeness and Permeability Profile Versus Closest Structural Analogs

CAS 893992-71-7 exhibits computed physicochemical properties that differentiate it from the closest characterized pyridazine sulfanyl acetamide analogs. Its molecular weight (415.89 g/mol) and calculated logP (~3.6) place it within favorable drug-like space (Lipinski Rule of Five compliant), but with a lower hydrogen bond donor count (1 HBD) compared to acetamidophenyl analogs such as N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide (2 HBD, MW 438.5) [1]. The single H-bond donor may confer improved passive membrane permeability relative to analogs bearing additional amide or hydroxyl substituents on the N-aryl ring, a property relevant for intracellular target engagement in cell-based assays [1]. Notably, the compound has zero H-bond donor violations and an acceptable topological polar surface area (TPSA ~77 Ų), predicting moderate oral bioavailability potential [1].

Drug-likeness Physicochemical profiling ADME prediction Medicinal chemistry Scaffold optimization

Scaffold-Level α-Glucosidase Inhibition Potential: Class-Level Inference From Pyridazine N-Aryl Acetamide Series

The pyridazine N-aryl acetamide scaffold to which CAS 893992-71-7 belongs has established α-glucosidase inhibitory activity. In the Moghimi et al. (2020) study, twelve compounds from this series demonstrated IC50 values superior to acarbose (IC50 = 750.0 µM under identical assay conditions), with the most potent compound (7a) achieving an IC50 of 70.1 µM—representing a 10.7-fold potency enhancement over the clinical benchmark [1]. Compound 7a differs from CAS 893992-71-7 in two key structural features: it bears a different N-aryl substituent and a distinct 6-position heterocycle. The 3,4-dimethoxyphenyl group at the pyridazine 6-position, present in CAS 893992-71-7, was not evaluated in the 2020 series but appears in structurally related pyridazine derivatives that retain α-glucosidase inhibitory activity in a later 2023 series by Firoozpour et al., confirming that 3,4-dimethoxyphenyl substitution is compatible with target engagement [2]. The uncharacterized variable is the 3-chlorophenyl amide group: its electronic effect (σmeta = 0.37 for Cl) differs substantially from the substituents characterized in published series, and its impact on IC50 cannot be quantitatively predicted without experimental determination [1].

α-Glucosidase inhibition Antidiabetic Type 2 diabetes Pyridazine scaffold Structure-activity relationship

Selectivity Differentiation: Absence of hERG and L-Type Calcium Channel Liability Present in Structurally Related KCC2 Inhibitors

A critical differentiation point for CAS 893992-71-7 is its structural divergence from the pyridazine sulfanyl acetamide sub-series characterized as KCC2 inhibitors. The reference compound VU 0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, CAS 893990-34-6) is a potent KCC2 inhibitor (IC50 = 560 nM) but carries documented hERG channel inhibition and L-type calcium channel blocking activity—liabilities that complicate its use in neuroscience programs [1]. In contrast, VU0463271, an optimized KCC2 inhibitor within the same scaffold, achieved enhanced selectivity (KCC2 IC50 = 61 nM) with reduced ancillary pharmacology . CAS 893992-71-7 differs from both VU 0240551 and VU0463271 in three critical structural features: (i) a 3-chlorophenyl group replaces the N-methylthiazol-2-yl amide substituent, (ii) a 3,4-dimethoxyphenyl replaces the 6-phenyl group on the pyridazine, and (iii) the absence of a basic amine center. These structural modifications, particularly the replacement of the thiazole-containing amide with a 3-chlorophenyl acetamide, are predicted to alter the ion channel interaction profile based on established hERG pharmacophore models [2]. However, direct hERG patch-clamp data for CAS 893992-71-7 are not available in the published literature, and this differentiation remains inferential pending experimental confirmation [1].

Selectivity profiling hERG liability Cardiac safety KCC2 inhibitor Off-target screening

Cytotoxicity Absence: Favorable Safety Window Inference From HDF Cell Line Data on Structurally Proximal Pyridazine N-Aryl Acetamides

The Moghimi et al. (2020) study reported that 'the most potent compounds showed no cytotoxicity against HDF [human dermal fibroblast] cell line' when pyridazine N-aryl acetamides with α-glucosidase IC50 values as low as 70.1 µM were tested, suggesting a favorable in vitro safety window for this scaffold class at concentrations achieving enzyme inhibition [1]. CAS 893992-71-7 shares the same core scaffold but bears a 3-chlorophenyl substituent not evaluated in the cytotoxicity panel. The absence of overt cytotoxicity in the HDF assay for the characterized subset provides a class-level safety inference, though the specific contribution of the 3-chlorophenyl group to cellular toxicity remains untested [1][2]. This is particularly relevant because certain chlorinated aryl moieties can undergo metabolic bioactivation to reactive intermediates; however, the meta-chloro substitution pattern in CAS 893992-71-7 is generally less prone to CYP450-mediated oxidative dechlorination than para-substituted analogs [3].

Cytotoxicity Safety profiling Human dermal fibroblasts Therapeutic index Lead optimization

Best Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893992-71-7)


α-Glucosidase Inhibitor Lead Discovery: Probe Compound for SAR Expansion Beyond Characterized N-Aryl Substituents

CAS 893992-71-7 is most rationally procured as a SAR probe to interrogate the contribution of the 3-chlorophenyl amide substituent to α-glucosidase inhibition within the pyridazine N-aryl acetamide scaffold. The Moghimi et al. (2020) series established that N-aryl variation drives potency shifts of >1.4-fold, but the 3-chlorophenyl group—with its distinct electronic (σmeta = 0.37) and lipophilic (π = 0.71) parameters—remains unexplored in published α-glucosidase assays [1]. Testing this compound alongside the published analog series (compounds 7a–7l) would directly quantify the 3-chlorophenyl contribution and potentially identify potency-enhancing halogen-π interactions with the enzyme active site, as predicted by docking studies performed on related halogenated N-aryl acetamides [1].

Selective Chemical Probe Development: Differentiated Chemotype for Neuroscience Target Screening Without KCC2-Associated Ion Channel Confounders

For neuroscience programs seeking pyridazine sulfanyl acetamide-based probes that lack the potassium-chloride cotransporter (KCC2) and associated hERG/Ca2+ channel activities of the VU series, CAS 893992-71-7 represents a structurally differentiated entry point . The replacement of the N-methylthiazol-2-yl amide (present in VU 0240551 and VU0463271) with a 3-chlorophenyl acetamide eliminates the basic heterocyclic amine center implicated in hERG channel binding, while the 3,4-dimethoxyphenyl substitution at the pyridazine 6-position provides steric bulk not present in the VU series 6-phenyl analogs . This compound is suitable for broad-panel screening against CNS targets (GPCRs, ion channels, transporters) where pyridazine scaffolds have shown privileged status, without the confounding KCC2-driven neuronal chloride dysregulation that complicates interpretation of VU series compounds in neuronal excitability assays .

Computational Chemistry and Docking Studies: Physicochemically Favorable Scaffold for In Silico Screening Library Enhancement

With its drug-like physicochemical profile (MW 415.89, clogP ~3.6, single HBD, TPSA ~77 Ų) and zero Rule-of-Five violations, CAS 893992-71-7 is well-suited as a computational screening library enhancement compound for in silico target fishing and reverse docking studies [2]. The compound's 3-chlorophenyl and 3,4-dimethoxyphenyl substituents provide distinct pharmacophoric features (halogen bond donor, dual methoxy hydrogen bond acceptors) that complement the pyridazine core's π-stacking capability, enabling exploration of chemical space not covered by the published Moghimi or Firoozpour compound collections [1][3]. The availability of 3D conformer data through ZINC (ZINC34855089) facilitates immediate deployment in structure-based virtual screening workflows without additional geometry optimization [2].

Antimicrobial Screening: Structural Analog of Antibacterial Pyridazine Sulfanyl Acetamides With Distinct Physicochemical Properties

Related pyridazine sulfanyl acetamide derivatives have demonstrated antimicrobial activity with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, and compounds bearing the 3-chlorophenyl substituent on related heterocyclic scaffolds have shown notable antibacterial properties in MLS screening collections [4]. CAS 893992-71-7 combines the 3-chlorophenyl group (associated with enhanced membrane penetration in gram-negative bacteria) with a 3,4-dimethoxyphenyl-pyridazine core that differs from the furan- and thiazole-containing pyridazine antimicrobials previously characterized [4]. This compound is appropriate for inclusion in phenotypic antimicrobial screening panels targeting multidrug-resistant ESKAPE pathogens, where its predicted enhanced membrane permeability (single HBD, moderate logP) may provide an advantage over more polar pyridazine analogs in accessing intracellular bacterial targets [2][4].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.